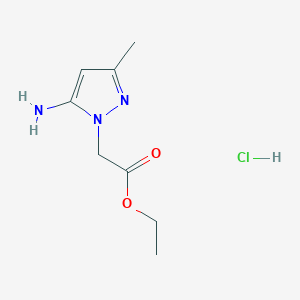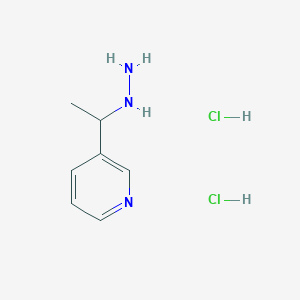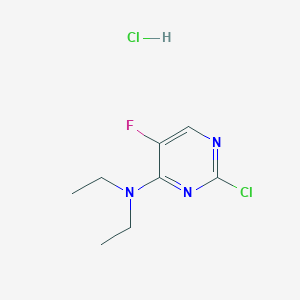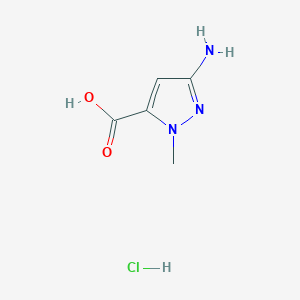![molecular formula C7H14ClN3 B6351062 [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride CAS No. 1922854-43-0](/img/structure/B6351062.png)
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1240289-23-9 . Its linear formula is C7H15Cl2N3 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride” is 1S/C7H13N3.2ClH/c1-5-7(4-8-3)6(2)10-9-5;;/h8H,4H2,1-3H3,(H,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride” is 212.12 . It’s a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide insights into the interaction of these compounds with biological targets, aiding in the design of more effective drugs .
Luminescent Properties
The compound has been synthesized and characterized, including by single-crystal X-ray diffraction . The luminescent property of the title compound was investigated , which could have potential applications in the field of optoelectronics.
Density Functional Theory (DFT) Calculations
The molecular structure of the compound has been optimized by density functional theory with B3LYP/6-31G (d, p) level . The optimized geometric parameters and vibrational frequencies are consistent with the experimental data , providing valuable information for the design of new materials and drugs.
Synthesis of Coordination Complexes
Phenol-based ligands have been exploited extensively to form bifunctional ligands because of their success in stabilizing metal compounds . The pyrazole derivatives have been used to substitute the phenols derivatives because of the biological activities and the coordination abilities of these pyrazole ring systems .
Biological Activities
A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For example, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride . For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUASPCMBKZKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

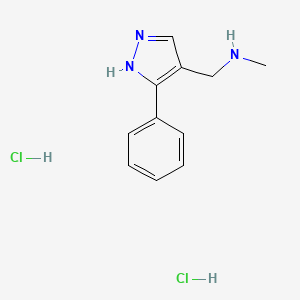
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)



![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)
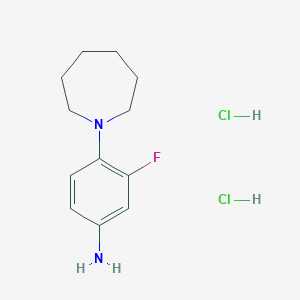
![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
